molecular formula C14H12F2 B2393628 1,2-Bis(2-fluorophenyl)ethane CAS No. 349-38-2

1,2-Bis(2-fluorophenyl)ethane

Cat. No.: B2393628
CAS No.: 349-38-2
M. Wt: 218.247
InChI Key: DCGNAMWRLBRLFJ-UHFFFAOYSA-N
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Description

1,2-Bis(2-fluorophenyl)ethane is an organic compound with the molecular formula C14H12F2 It consists of two fluorophenyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(2-fluorophenyl)ethane can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple aryl halides with aryl boronic acids under mild conditions . Another method involves the McMurry reaction, where two carbonyl compounds are coupled using a titanium reagent to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(2-fluorophenyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups into the aromatic rings .

Scientific Research Applications

1,2-Bis(2-fluorophenyl)ethane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1,2-Bis(2-fluorophenyl)ethane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

1-fluoro-2-[2-(2-fluorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGNAMWRLBRLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-38-2
Record name 1,1'-Ethane-1,2-diylbis(2-fluorobenzene)
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